![molecular formula C13H21ClN2O2 B1620531 ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 465515-33-7](/img/structure/B1620531.png)
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Overview
Description
This compound is likely a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, similar to benzene, and the parent compound of many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the cyclopropyl group, and the addition of the ethyl and aminomethyl groups . The exact synthesis would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a 5-membered ring with alternating double bonds and a nitrogen atom . The cyclopropyl group would be a three-membered carbon ring attached to the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include the presence of the pyrrole ring, the cyclopropyl group, and the aminomethyl and ethyl groups.Scientific Research Applications
Pyrrole Derivative Synthesis
Research on pyrrole derivatives, like ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride, often involves exploring synthetic pathways and reactions to create novel compounds with potential applications in pharmaceuticals and materials science. For instance, studies have shown the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various pyrrole and pyridine derivatives, highlighting the versatility of pyrrole-based compounds in synthetic chemistry (Harb et al., 1989).
Chemical Reactivity and Structural Analysis
Pyrrole compounds' reactivity and structural properties are of significant interest, as understanding these aspects can lead to the design of compounds with desired properties. Research on the reactivity of ethyl pyrrole-2-carboxylates with hydrazines or other nucleophiles can provide insights into the formation of regioisomeric pyrazoles and other derivatives, which could have various biological or material applications (Mikhed’kina et al., 2009).
Applications in Material Science
The synthesis and study of pyrrole derivatives also extend to material science, where these compounds are used in the development of novel pigments, dyes, and conducting polymers. For instance, the synthesis of diketopyrrolopyrrole (DPP) pigments involves the use of pyrrole-3-carboxylates, showcasing the application of pyrrole derivatives in creating high-performance pigments for industrial use (Morton et al., 2005).
Molecular Structure and Spectral Analysis
The molecular structure and spectral properties of pyrrole derivatives are crucial for understanding their potential applications. Studies involving X-ray crystallography, NMR, and UV-Vis spectroscopy help elucidate the molecular geometry, electronic structure, and intermolecular interactions of these compounds, which are essential for their application in drug design and material science (Singh et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-4-17-13(16)12-9(3)15(10-5-6-10)8(2)11(12)7-14;/h10H,4-7,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKPCIJWXRHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1CN)C)C2CC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381564 | |
Record name | ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
465515-33-7 | |
Record name | ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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